![molecular formula C5H5BrO2 B1600447 Ethyl 3-bromopropiolate CAS No. 41658-03-1](/img/structure/B1600447.png)
Ethyl 3-bromopropiolate
Overview
Description
Ethyl 3-bromopropiolate, also known as ethyl bromopropionate, is an organic compound with the molecular formula C4H7BrO2. It is a colorless liquid with a pungent odor. Ethyl 3-bromopropiolate has a wide range of applications in scientific research, from synthesis of other compounds to biochemical and physiological studies.
Scientific Research Applications
Synthesis of Organic Compounds
Ethyl 3-bromopropiolate is used as an intermediate in the synthesis of more complex organic molecules. For example, it was used in the preparation of (3′,4′-dimethoxyphenyl)-5-oxopentanoic acid .
Alkylating Agent
As an organobromine compound, Ethyl 3-bromopropiolate serves as an alkylating agent, which means it can introduce an alkyl group into a molecule, thereby altering its structure and potentially its reactivity .
Esterification of Carboxylic Acids
It can be prepared by the esterification of 3-bromopropionic acid, which is a process where a carboxylic acid is converted into an ester as a result of reaction with an alcohol .
Anti-Markovnikov Hydrobromination
Ethyl 3-bromopropiolate can also be prepared by hydrobromination of ethyl acrylate, a reaction that proceeds in an anti-Markovnikov sense . This means that the bromine atom attaches to the less substituted carbon atom in the double bond.
Mechanism of Action
Target of Action
Ethyl 3-bromopropiolate is an organobromine compound . It is primarily an alkylating agent , which means it can introduce an alkyl group into other substances, typically by replacing a hydrogen atom. This property allows it to interact with various biological targets, particularly nucleophilic sites in biological molecules such as DNA and proteins.
Mode of Action
As an alkylating agent, Ethyl 3-bromopropiolate can form covalent bonds with its targets. This is achieved by the replacement of a hydrogen atom in the target molecule with an alkyl group from the Ethyl 3-bromopropiolate . This can lead to changes in the structure and function of the target molecules, potentially disrupting their normal biological activities.
Pharmacokinetics
Its solubility in water, alcohol, benzene, chloroform, and diethyl ether suggests that it may have good bioavailability and could be distributed throughout the body
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 3-bromopropiolate. For instance, it should be stored in a cool, dry, well-ventilated place, away from light . Contact with oxidizing agents should be avoided . These precautions help maintain the stability and effectiveness of the compound.
properties
IUPAC Name |
ethyl 3-bromoprop-2-ynoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO2/c1-2-8-5(7)3-4-6/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZXXLMBYWALCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454974 | |
Record name | Ethyl 3-bromopropiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-bromopropiolate | |
CAS RN |
41658-03-1 | |
Record name | Ethyl 3-bromopropiolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10454974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.